molecular formula C13H9ClF3N3O B15145706 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B15145706
M. Wt: 315.68 g/mol
InChI Key: DOPDPTSQTTVYSV-UHFFFAOYSA-N
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Description

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro, methyl, and trifluoromethyl group, along with a pyridinyl group attached to a propenone moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The chloro, methyl, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents such as chlorinating agents, methylating agents, and trifluoromethylating agents.

    Coupling with Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinylboronic acid or ester and a suitable palladium catalyst.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction between the pyrazole derivative and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the propenone moiety, converting it to the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Coupling Reactions: Palladium catalysts, boronic acids or esters, and appropriate bases.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

    Coupling Reactions: Complex structures with additional aromatic or heteroaromatic rings.

Scientific Research Applications

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one: Characterized by the presence of a pyrazole ring with chloro, methyl, and trifluoromethyl groups.

    3-[5-Chloro-1-methyl-3-(difluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with the pyridinyl group attached at a different position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the trifluoromethyl group can enhance its metabolic stability and lipophilicity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9ClF3N3O

Molecular Weight

315.68 g/mol

IUPAC Name

3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H9ClF3N3O/c1-20-12(14)8(11(19-20)13(15,16)17)5-6-10(21)9-4-2-3-7-18-9/h2-7H,1H3

InChI Key

DOPDPTSQTTVYSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC=CC=N2)Cl

Origin of Product

United States

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